molecular formula C19H18ClNO2 B12843287 tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate

tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate

Cat. No.: B12843287
M. Wt: 327.8 g/mol
InChI Key: MHSAPGNDENAPAW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has a tert-butyl ester group attached to the indole ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate typically involves the reaction of 2-(4-chlorophenyl)-1H-indole-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out under an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.

    Industry: Used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(4-methylphenyl)-1H-indole-1-carboxylate
  • tert-Butyl 2-(4-fluorophenyl)-1H-indole-1-carboxylate
  • tert-Butyl 2-(4-bromophenyl)-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 2-(4-chlorophenyl)-1H-indole-1-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets .

Properties

Molecular Formula

C19H18ClNO2

Molecular Weight

327.8 g/mol

IUPAC Name

tert-butyl 2-(4-chlorophenyl)indole-1-carboxylate

InChI

InChI=1S/C19H18ClNO2/c1-19(2,3)23-18(22)21-16-7-5-4-6-14(16)12-17(21)13-8-10-15(20)11-9-13/h4-12H,1-3H3

InChI Key

MHSAPGNDENAPAW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C=C1C3=CC=C(C=C3)Cl

Origin of Product

United States

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